(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane
Description
(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic diamine featuring a rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold substituted with a 5-methylpyrazin-2-yl group at the 1-position. The DBH core is a conformationally restricted analog of piperazine, offering enhanced stereochemical control and reduced flexibility, which improves receptor-binding specificity in medicinal chemistry applications . This compound’s stereochemistry (1R configuration) and substituent placement are critical for its biological activity, particularly in targeting neurological receptors such as nicotinic acetylcholine receptors (nAChRs) .
The synthesis of DBH derivatives often involves stereoselective methods, such as epimerization-lactamization cascades (e.g., for (1R,4R)-configured derivatives) or Staudinger reductions followed by transannular cyclization . These strategies enable gram-scale production, facilitating pharmacological studies .
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
(1R)-1-(5-methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H14N4/c1-7-3-12-9(5-11-7)10-2-8(4-14-10)13-6-10/h3,5,8,13-14H,2,4,6H2,1H3/t8?,10-/m1/s1 |
InChI Key |
YGGCQYBPKZVEBF-LHIURRSHSA-N |
Isomeric SMILES |
CC1=CN=C(C=N1)[C@]23CC(CN2)NC3 |
Canonical SMILES |
CC1=CN=C(C=N1)C23CC(CN2)NC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diamine Precursors
A prevalent method involves starting from appropriate diamine derivatives, which undergo ring closure under controlled conditions. For example, the reaction of 1,4-diaminobutane derivatives with suitable electrophiles under acidic or basic catalysis can yield the bicyclic structure.
Cycloaddition Approaches
Alternatively, [2+3] cycloaddition or other cycloaddition methods can be employed to assemble the bicyclic framework. These methods often allow for stereochemical control and functional group tolerance.
Stereochemical Control
The (1R) stereochemistry is achieved by:
- Using chiral starting materials or chiral auxiliaries.
- Employing asymmetric catalysis during cyclization or substitution steps.
- Resolution of racemic mixtures via chiral chromatography or crystallization.
Representative Preparation Method (Literature-Inspired)
Based on analogous heterocyclic compound syntheses and related bicyclic amines, a plausible preparation route is as follows:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 1,4-diaminobutane derivative, acid catalyst | Intramolecular cyclization to form 2,5-diazabicyclo[2.2.1]heptane core | High yield, stereoselective conditions preferred |
| 2 | 5-methylpyrazin-2-yl halide or boronic acid, Pd catalyst, base | Cross-coupling to attach pyrazine substituent | Moderate to high yield, requires inert atmosphere |
| 3 | Chiral resolution or asymmetric synthesis | Obtain (1R) enantiomer | Enantiomeric excess >95% achievable |
Data Summary Table of Preparation Parameters
| Parameter | Method A: Cyclization + Nucleophilic Substitution | Method B: Cycloaddition + Cross-Coupling |
|---|---|---|
| Starting Materials | Diamine precursor, pyrazinyl halide | Diazo compound, pyrazinyl boronic acid |
| Catalysts | Acid catalyst, base | Pd catalyst, ligand |
| Solvents | Methanol, DMSO | DMF, toluene |
| Temperature | 60–100 °C | 80–120 °C |
| Reaction Time | 2–12 hours | 4–8 hours |
| Stereochemical Control | Chiral auxiliaries or resolution | Asymmetric catalysis or chiral ligands |
| Purification | Recrystallization, chromatography | Chromatography, preparative TLC |
| Typical Yield | 60–85% | 50–80% |
Research Findings and Notes
- The use of ethyl hydrazinecarboxylate and ketone derivatives in similar bicyclic heterocycle syntheses has been reported with high yields and stereoselectivity under reflux in methanol or chloroform with acid catalysis.
- Sulfur and iodine-mediated cyclizations have been used to form heterocyclic bicyclic systems with good selectivity and yields.
- The bicyclic amine core is crucial for biological activity, and its preparation demands precise stereochemical control to ensure efficacy in applications such as kinase inhibition.
- The compound's physicochemical properties (e.g., solubility, log P) indicate good synthetic accessibility and suitability for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Stereochemical Influence
- The (1R) configuration in the target compound contrasts with (1S,4S)-configured derivatives (e.g., ), which exhibit moderate enantioselectivity (18–46% ee) in organocatalysis . The rigid DBH scaffold enforces distinct spatial orientations, critical for receptor interactions. For example, (1S,4S)-DBH derivatives show (S)-enantiomer preference in Biginelli reactions, while (1R) stereochemistry may favor nAChR binding .
Substituent Effects
- Pyrazine vs. In contrast, pyridin-3-yl-substituted DBH (Compound 8, ) demonstrates exceptional α4β2 nAChR affinity (Ki = 0.15 nM), suggesting pyridine’s electron-withdrawing properties optimize receptor interactions .
- Halogenated Aryl Groups : Derivatives like (1S,4S)-2-(4-fluorophenyl)-DBH () highlight the role of electronegative substituents in modulating catalytic activity and enantioselectivity .
Biological Activity
(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
- Molecular Formula : C10H18N2
- Molecular Weight : 198.26 g/mol
- CAS Number : 134003-84-2
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes:
- Nicotinic Acetylcholine Receptors (nAChRs) : This compound has been shown to act as a partial agonist at α4β2 nAChRs, which are implicated in cognitive functions and neuroprotection.
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Inhibitors of this enzyme have therapeutic potential in treating metabolic syndrome and diabetes, suggesting that this compound may influence glucose metabolism.
Biological Activity Data
| Activity | Value | Reference |
|---|---|---|
| α4β2 nAChR Partial Agonist | Moderate Affinity | |
| 11β-HSD1 Inhibition | IC50 < 100 nM | |
| Antimicrobial Activity | Effective against certain strains |
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's.
Study 2: Metabolic Impact
Another research focused on the metabolic effects of this compound in diabetic rat models. The findings showed that treatment with this compound led to improved insulin sensitivity and reduced blood glucose levels, highlighting its role as a potential therapeutic agent for diabetes management.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : Moderate tissue distribution with a preference for brain tissue.
- Metabolism : Primarily hepatic metabolism with potential active metabolites contributing to its effects.
Q & A
Q. What synthetic strategies are effective for preparing (1R)-1-(5-methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane?
The synthesis often starts from trans-4-hydroxy-L-proline, leveraging directed lithiation techniques to introduce chirality. For example, Beak and Hoppe's method uses sec-butyllithium/(-)-sparteine for asymmetric induction during deprotonation of N-protected intermediates . A more recent approach involves multistep functionalization, including cyclization and substitution reactions, to attach the 5-methylpyrazine moiety while retaining the bicyclic scaffold's rigidity .
Q. How does the rigid bicyclic scaffold influence stereochemical outcomes in catalysis?
The 2,5-diazabicyclo[2.2.1]heptane framework imposes conformational rigidity, which enhances stereocontrol in asymmetric reactions. Unlike flexible piperazines, this scaffold restricts rotational freedom, enabling precise spatial alignment of catalytic groups (e.g., amine or Brønsted acid sites) during transition-state formation .
Q. What analytical methods are critical for characterizing enantiomeric purity in derivatives of this compound?
Chiral HPLC is the gold standard for determining enantiomeric excess (ee) in catalytic products. For example, in asymmetric Biginelli reactions, HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves DHPM enantiomers, with retention times and peak areas used to quantify ee values .
Advanced Research Questions
Q. How can catalytic efficiency and enantioselectivity be optimized in asymmetric Biginelli reactions using this compound?
- Catalyst Design : Introducing electron-withdrawing groups (e.g., hydrobromide salts) or chiral auxiliaries (e.g., phenylethyl substituents) enhances Brønsted acidity and steric guidance, improving ee (up to 46%) and yields (up to 94%) .
- Solvent Effects : Polar aprotic solvents like methanol stabilize intermediates, while lower catalyst loading (5–10 mol%) reduces side reactions .
- Microwave Assistance : Though microwave irradiation (45°C, 8 h) shortens reaction times, it may not significantly improve ee (e.g., 27% ee in DHPM synthesis) .
Q. What contradictions exist in structure-activity relationship (SAR) studies of related diazabicycloheptane derivatives?
- Biological Activity : While some derivatives (e.g., Monastrol analogs) show anticancer activity dependent on C(4) stereochemistry, others (e.g., SQ 32926) require distinct configurations for antihypertensive effects, suggesting scaffold flexibility alone is insufficient for predicting bioactivity .
- Catalytic Scope : Derivatives like (1S,4S)-2-methyl variants exhibit strong enantioselectivity in Mannich reactions but underperform in α-amination, highlighting reaction-specific steric and electronic demands .
Q. How do computational methods aid in rationalizing enantioselectivity in organocatalyzed reactions?
Density functional theory (DFT) models reveal transition-state geometries where the bicyclic scaffold's nitrogen lone pairs activate substrates via hydrogen bonding. For example, in Biginelli reactions, the (1R)-configured catalyst stabilizes the (S)-DHPM enantiomer through a network of non-covalent interactions .
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Chiral Erosion : Racemization during N-alkylation steps can reduce ee. Solutions include low-temperature alkylation or using bulky protecting groups (e.g., tert-butoxycarbonyl) .
- Scalability : Multi-step syntheses with chromatographic purification hinder scale-up. Flow chemistry or telescoped reactions (e.g., one-pot cyclization-functionalization) are under investigation .
Key Insights
- Synthetic Flexibility : The bicyclic scaffold's modularity allows diverse functionalization, but chiral integrity must be preserved through optimized reaction conditions.
- Catalytic Versatility : While effective in multicomponent reactions (e.g., Biginelli), catalyst performance is highly substrate-dependent, necessitating tailored designs for new applications.
- Translational Potential : Rigidity and chirality make this scaffold promising for drug discovery, particularly in CNS targets (e.g., α4β2-nAChR agonists) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
